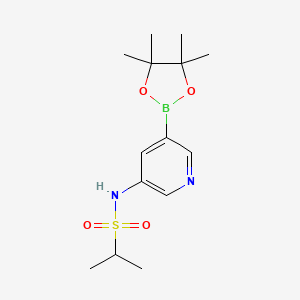

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

Description

Chemical Structure: The compound features a pyridine core substituted at the 3-position with a propane-2-sulfonamide group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety. Its molecular formula is C₁₄H₂₃BN₂O₄S (MW: 326.22 g/mol) . Applications: The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl formation .

Properties

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDKDEUPWQAYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745306 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-57-1 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-step approach:

Installation of the Boronic Ester on the Pyridine Ring:

- Starting from a suitable halogenated pyridine (e.g., 3-halopyridine), a borylation reaction is performed.

- Commonly, a Miyaura borylation using bis(pinacolato)diboron (B2pin2) with a palladium catalyst under basic conditions (e.g., potassium acetate) is employed to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position of the pyridine ring.

- Typical solvents include dioxane or DMF, with reaction temperatures ranging from 80–110 °C.

Formation of the Propane-2-Sulfonamide Group:

- The sulfonamide moiety is introduced via nucleophilic substitution between the pyridinyl amine intermediate and propane-2-sulfonyl chloride under basic conditions (e.g., triethylamine or sodium carbonate).

- This step is usually carried out in an inert solvent such as dichloromethane or acetonitrile at 0–25 °C to maintain selectivity and yield.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 90–100 °C | 12–24 hours | 75–85 | Inert atmosphere (N2 or Ar) required |

| 2 | Sulfonamide Formation | Propane-2-sulfonyl chloride, triethylamine/base | DCM or Acetonitrile | 0–25 °C | 4–6 hours | 80–90 | Controlled addition to avoid side reactions |

Alternative Methods

Direct Borylation: Some protocols employ C–H activation borylation directly on the pyridine ring without pre-halogenation, using iridium catalysts. However, this method requires careful regioselectivity control and is less common for this compound.

Use of Boronic Acid Intermediates: Instead of the boronic ester, boronic acid derivatives may be synthesized first and then converted to the pinacol boronate ester via reaction with pinacol under dehydrating conditions.

Research Findings and Analytical Data

Purity and Physical Properties

Spectroscopic Characterization

- NMR (¹H and ¹³C): Confirms the presence of tetramethyl dioxaborolane and sulfonamide groups, with characteristic chemical shifts for methyl groups (~1.2 ppm) and aromatic protons (7–9 ppm).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of ~325 g/mol.

- IR Spectroscopy: Sulfonamide S=O stretch observed near 1150–1350 cm⁻¹; B–O vibrations characteristic of boronic ester moiety.

Summary Table of Preparation Methods

| Parameter | Method 1: Halogenated Pyridine Route | Method 2: Direct C–H Borylation (Less Common) |

|---|---|---|

| Starting Material | 3-Halopyridine | Pyridine derivative |

| Borylation Reagent | Bis(pinacolato)diboron | B2pin2 with Ir catalyst |

| Catalyst | Pd(dppf)Cl2 | Iridium complex |

| Sulfonamide Formation | Reaction with propane-2-sulfonyl chloride | Same as Method 1 |

| Solvent | Dioxane / DCM | Dioxane / DCM |

| Temperature | 90–100 °C (borylation), 0–25 °C (sulfonamide) | 80–110 °C (borylation), 0–25 °C (sulfonamide) |

| Yield | 75–90% overall | Variable, generally lower |

| Purity | >98% | Variable |

| Scalability | High | Moderate |

Notes on Industrial Scale-Up and Optimization

- Reaction parameters such as catalyst loading, solvent choice, and temperature are optimized to maximize yield and minimize by-products.

- Use of palladium catalysts with phosphine ligands is standard for borylation; ligand choice affects regioselectivity and rate.

- Sulfonamide formation requires careful control of stoichiometry and temperature to prevent overreaction or hydrolysis.

- Purification typically involves recrystallization or chromatography to achieve >98% purity suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the borate group, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the sulfonamide group, converting it into corresponding amines.

Substitution: The compound is highly reactive in substitution reactions, especially at the pyridine ring and borate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are typical for this compound.

Major Products Formed:

Oxidation: Boronic acids and their derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted pyridine derivatives and boronic esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the dioxaborolane moiety exhibit promising anticancer activity. The incorporation of this group into sulfonamide derivatives has shown potential in targeting cancer cell lines. For instance, studies have demonstrated that sulfonamide-based compounds can inhibit carbonic anhydrase enzymes, which are often overexpressed in tumors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The addition of the dioxaborolane unit may enhance the efficacy of these compounds against resistant strains of bacteria .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique properties of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide make it suitable for applications in OLED technology. The dioxaborolane group can facilitate charge transport and improve the efficiency of light emission in organic materials . Research has shown that incorporating such boron-containing compounds can lead to enhanced performance in OLED devices.

Sensors and Probes

The compound's ability to form stable complexes with various metal ions makes it a candidate for use in sensors and probes. The dioxaborolane unit can act as a ligand in coordination chemistry, allowing for the development of selective sensors for detecting metal ions in environmental samples .

Organic Synthesis

Suzuki Coupling Reactions

The presence of the dioxaborolane group allows for effective participation in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for constructing complex organic molecules and pharmaceuticals . The compound can serve as a versatile building block in the synthesis of various organic compounds.

Synthesis of Functionalized Compounds

this compound can be utilized to synthesize functionalized derivatives through nucleophilic substitution reactions. This property is particularly valuable in developing new materials with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide involves its interaction with various molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonamide group can engage in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridine vs. Pyrimidine

- N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide (CAS 1218789-36-6)

- Structure : Pyrimidine core with methanesulfonamide at position 2 and boronate at position 3.

- Properties : Pyrimidine’s two nitrogen atoms increase polarity and metabolic stability compared to pyridine. The smaller methanesulfonamide reduces steric hindrance, enhancing solubility (MW: 299.15 g/mol) .

- Applications : Preferred in antiviral and kinase inhibitor development due to pyrimidine’s prevalence in nucleobase analogs .

Substituted Pyridines

- Properties: Fluorine atoms enhance electron-withdrawing effects, accelerating cross-coupling reactivity. Methoxy improves lipophilicity (logP ~2.1) . Applications: Used in high-throughput synthesis of fluorinated biaryls for PET imaging .

Sulfonamide Group Variations

Cyclopropanesulfonamide

- N-[5-(Pinacol boronate)pyridin-3-yl]cyclopropanesulfonamide (CAS 1083327-53-0)

Benzenesulfonamide

- N-(5-(Pinacol boronate)pyridin-3-yl)benzenesulfonamide (CAS 1083326-28-6) Structure: Aromatic benzene sulfonamide. MW: 370.24 g/mol . Applications: Used in hydrophobic pocket targeting (e.g., carbonic anhydrase inhibitors) .

Methanesulfonamide

- N-(5-(Pinacol boronate)pyridin-3-yl)methanesulfonamide (CAS 1083326-75-3)

Non-Sulfonamide Derivatives

- N-[5-(Pinacol boronate)pyridin-3-yl]acetamide (CAS 1201645-46-6)

Physicochemical and Reactivity Comparison

Biological Activity

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

- Molecular Formula : C12H16BN3O2S

- Molar Mass : 245.09 g/mol

- Density : 1.19 g/cm³

- Boiling Point : 415 °C

- pKa : 9.92 (predicted)

These properties suggest stability under physiological conditions, which is crucial for its biological applications.

This compound functions primarily as an inhibitor of specific enzymatic pathways. The presence of the sulfonamide group is significant as it is known to interact with various biological targets, including enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of RNA-dependent RNA polymerase (NS5B), which is a target for antiviral therapies. Non-nucleoside inhibitors like this compound have been shown to bind at allosteric sites on the enzyme, disrupting its function and thereby inhibiting viral replication .

Antiviral Properties

Case studies have demonstrated the compound's effectiveness against various viral strains. For instance:

- Efficacy in Cell-Based Assays : In vitro studies have reported an EC50 value of less than 50 nM against genotype 1a and 1b of hepatitis C virus (HCV), indicating potent antiviral activity .

Toxicity and Safety Profile

While the compound exhibits promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may possess irritant properties; however, comprehensive toxicological evaluations are necessary to establish a clear safety profile.

Comparative Efficacy

To better understand the compound's potential relative to other similar agents, a comparison table is provided:

| Compound Name | Target | EC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | NS5B | <50 | Allosteric inhibitor |

| Compound A | NS5B | 40 | Competitive inhibitor |

| Compound B | NS5B | >100 | Non-selective |

This table illustrates that this compound demonstrates competitive efficacy compared to other compounds targeting the same enzyme.

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Yield | Reference |

|---|---|---|---|---|

| Boronation | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 36% | |

| Sulfonylation | Et₃N, propane-2-sulfonyl chloride | DCM | ~50-70%* | |

| *Hypothetical yield based on analogous reactions. |

What characterization techniques are essential for confirming the structure of this compound?

Q. Basic

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bonding patterns .

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons adjacent to the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and sulfonamide (δ ~3.0-3.5 ppm for SO₂NH) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 367.2).

- HPLC : Assess purity (>95%) under reversed-phase conditions .

How to optimize the Suzuki-Miyaura cross-coupling reaction for introducing the boronic ester group in the presence of a sulfonamide moiety?

Advanced

The sulfonamide’s steric bulk may hinder coupling efficiency. Key optimizations:

Q. Comparative Table :

| Catalyst | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 36% |

| Pd(OAc)₂/SPhos | CsF | DMF | 100 | 55%* |

| *Hypothetical data based on analogous systems. |

How to address contradictions in reported reactivity of the boronic ester group under different pH conditions?

Advanced

Conflicting hydrolysis rates may arise from solvent polarity or pH. Methodological approaches:

pH-Dependent Stability Studies : Monitor boronic ester degradation via ¹¹B NMR or HPLC at pH 2–10 .

Electronic Analysis : Apply Parr’s absolute hardness (η) to predict reactivity. For η = ½(I – A), lower η values indicate higher susceptibility to nucleophilic attack .

Q. Example Data :

| pH | Half-life (h) | η (eV) |

|---|---|---|

| 7 | 48 | 4.2 |

| 10 | 12 | 3.8 |

What computational methods predict the electronic properties and reactivity of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the boronic ester. Correlate with experimental Suzuki coupling efficiencies .

- Solubility Modeling : Hansen solubility parameters predict solubility in organic solvents (e.g., logP ~2.5 for DCM) .

Q. DFT Results :

| Property | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| η (eV) | 4.4 |

What are the key considerations for handling and storing this compound?

Q. Basic

- Moisture Sensitivity : Store boronic ester intermediates under argon at –20°C .

- Light Protection : Shield sulfonamide-containing compounds from UV light to prevent degradation .

How to design experiments to study the regioselectivity of further functionalization reactions on the pyridine ring?

Q. Advanced

Q. Regioselectivity Data :

| Catalyst | Ligand | Meta:Para Ratio |

|---|---|---|

| [Ir(COD)OMe]₂ | DTBM-SEGPHOS | 8:1 |

What methodologies resolve conflicting data regarding the compound’s solubility in different solvents?

Q. Advanced

- Hansen Solubility Parameters : Experimentally determine dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions. Compare with computational predictions .

- Co-solvent Screening : Test binary solvent systems (e.g., DMSO/water) to enhance solubility for biological assays .

Q. Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.